![molecular formula C18H19N5O3S2 B2887429 ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 710289-01-3](/img/structure/B2887429.png)
ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine and thiophene. Purines are biologically significant molecules found in many organisms, including humans, where they serve as building blocks for DNA and RNA. Thiophenes are sulfur-containing heterocyclic compounds that are often used in pharmaceuticals and organic electronics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings (purine and thiophene) and functional groups (thioacetamido and carboxylate). The exact structure would depend on the specific positions of these groups on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylate group could make it polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research demonstrates the use of related ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate compounds in the synthesis of new heterocycles, such as pyrimidine and thiazole derivatives, which have shown potent anticancer activity against colon cancer cell lines (Abdel-Motaal, M., Alanzy, Asmaa L., & Asem, M., 2020). This indicates the compound's role in developing anticancer agents.
Heterocyclization Reactions
The compound has been used in heterocyclization reactions to synthesize various heterocyclic systems, highlighting its flexibility and utility in medicinal chemistry for creating compounds with potential pharmaceutical applications (Wardaman, Wagnat Wahba, 2000).
Antitumor Evaluation
Further investigations into derivatives of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have led to the synthesis of compounds comprising thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, with many displaying high inhibitory effects on various human cancer cell lines, underscoring the compound's significance in antitumor research (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, Amira, 2010).
Anti-Rheumatic Potential
Studies have also explored its derivatives for anti-rheumatic effects, demonstrating significant antioxidant, analgesic, and anti-rheumatic properties, which opens up avenues for developing new therapeutic agents for rheumatic diseases (Sherif, Y., & Hosny, N., 2014).
Antimicrobial and Antioxidant Studies
The synthesis of lignan conjugates and evaluation for antimicrobial and antioxidant activities revealed that some compounds exhibit excellent properties, demonstrating the broader potential of this chemical scaffold in developing agents with antimicrobial and antioxidant effects (Raghavendra, K., et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-2-26-18(25)13-10-5-3-4-6-11(10)28-16(13)23-12(24)7-27-17-14-15(20-8-19-14)21-9-22-17/h8-9H,2-7H2,1H3,(H,23,24)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAMUFNFBJTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


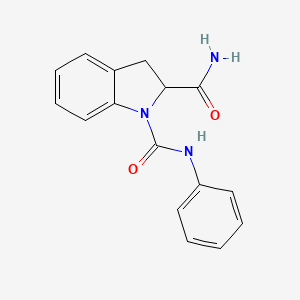
![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
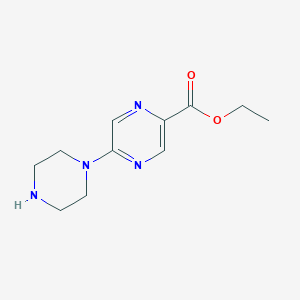

![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)
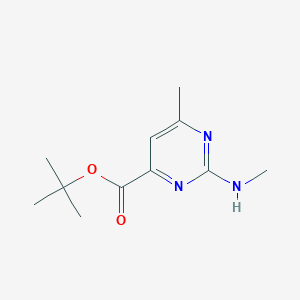
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

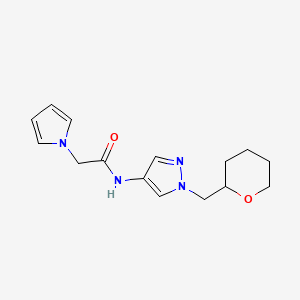
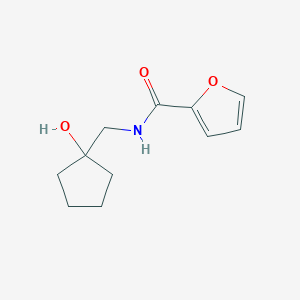
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)
![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)